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molecular formula C14H21NO B3048625 4-(3-Phenylpropyl)piperidin-4-ol CAS No. 177172-37-1

4-(3-Phenylpropyl)piperidin-4-ol

Cat. No. B3048625
M. Wt: 219.32 g/mol
InChI Key: MRKWQCUGCSVVFJ-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

A mixture of 3.3 g (10.7 mmol) of 1-benzyl-4-hydroxy-4-(3-phenylpropyl)piperidine and 0.5 g of Pd(OH)2 (Pearlman's catalyst) in 80 mL of MeOH was hydrogenated at 50 psi for 24 h. The reaction mixture was filtered through a thin pad of celite and concentrated to give the title compound.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([OH:23])([CH2:14][CH2:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[OH:23][C:11]1([CH2:14][CH2:15][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(CCCC1=CC=CC=C1)O
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a thin pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1(CCNCC1)CCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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